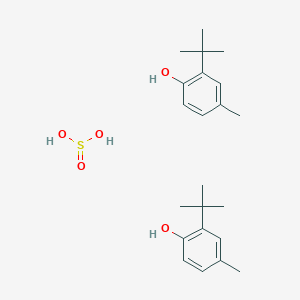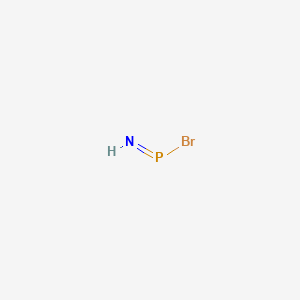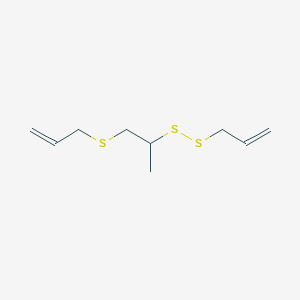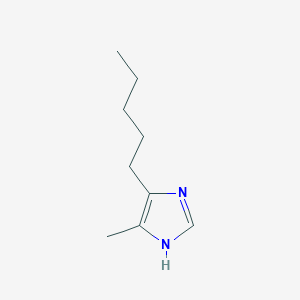
2-Tert-butyl-4-methylphenol;sulfurous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-methylphenol, also known as 2-tert-Butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid formed by dissolving sulfur dioxide in water. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The process involves the formation of a carbocation intermediate, which then reacts with p-cresol to form the desired product .
Industrial Production Methods
In industrial settings, 2-Tert-butyl-4-methylphenol is produced using similar alkylation methods but on a larger scale. The reaction is carried out in continuous flow reactors to ensure high yield and efficiency. The product is then purified through distillation and crystallization to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-methylphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is attributed to the presence of the phenolic hydroxyl group, which can easily donate a hydrogen atom to reactive oxygen species (ROS). The molecular targets include cellular membranes, proteins, and nucleic acids, where it helps to maintain structural integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another phenolic antioxidant with similar properties but with two tert-butyl groups.
2-tert-Butyl-5-methylphenol: A structural isomer with the tert-butyl group in a different position.
2,6-Di-tert-butylphenol: Lacks the methyl group but has two tert-butyl groups.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications .
Eigenschaften
CAS-Nummer |
116200-77-2 |
|---|---|
Molekularformel |
C22H34O5S |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
2-tert-butyl-4-methylphenol;sulfurous acid |
InChI |
InChI=1S/2C11H16O.H2O3S/c2*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h2*5-7,12H,1-4H3;(H2,1,2,3) |
InChI-Schlüssel |
KYWFDJYNFDJMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)





![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
